(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride
Description
(±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride is a branched-chain acyl chloride featuring conjugated diene moieties at positions 2 and 4, along with methyl substituents at positions 3, 7, and 11. Its molecular formula is C₁₅H₂₃ClO, and it is characterized by high reactivity due to the electrophilic acyl chloride group (-COCl). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of esters, amides, or other derivatives via nucleophilic substitution reactions. Its structural backbone, 3,7,11-trimethyl-2,4-dodecadienoic acid, is shared with several biologically active compounds, including insect growth regulators like hydroprene .
Properties
CAS No. |
58223-34-0 |
|---|---|
Molecular Formula |
C15H25ClO |
Molecular Weight |
256.81 g/mol |
IUPAC Name |
(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride |
InChI |
InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+ |
InChI Key |
VWEIERGTXCMKKD-YMOPAIQUSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .
Industrial Production Methods
Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acyl chloride can yield the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Aldehydes and alcohols.
Scientific Research Applications
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: It is explored for its potential in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate (common name: hydroprene), a commercially significant insect growth regulator. The table below highlights key differences:
| Property | (±)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl Chloride | Hydroprene (Ethyl Ester) |
|---|---|---|
| Molecular Formula | C₁₅H₂₃ClO | C₁₇H₂₈O₂ |
| Functional Group | Acyl chloride (-COCl) | Ester (-COOCH₂CH₃) |
| Reactivity | High (prone to hydrolysis, reacts with nucleophiles) | Moderate (stable under ambient conditions) |
| Primary Applications | Synthetic intermediate | Insect growth regulator in pesticides |
| Stability | Moisture-sensitive; requires anhydrous storage | Stable; formulated for agricultural use |
Stability and Handling Considerations
The acyl chloride’s moisture sensitivity necessitates strict storage conditions (e.g., inert atmospheres, desiccants), whereas hydroprene’s ester functionality allows formulation into emulsifiable concentrates or aerosols for commercial use .
Research Findings and Industrial Relevance
- Hydroprene Synthesis : A 2001 study documented the commercial synthesis of hydroprene via esterification of the corresponding acyl chloride, highlighting scalability and yield optimization strategies .
- Toxicological Profiles : Hydroprene exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but high specificity toward insects, whereas the acyl chloride poses hazards typical of reactive chlorides (e.g., corrosivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
